Sub-Nanomolar to Nanomolar Antagonism of MCHR2 and CCK-B Receptors
N-(3-chloro-4-methylphenyl)-2-fluorobenzamide exhibits high-affinity antagonism at the melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1] and inhibits the binding of [125I]CCK-8 to the cholecystokinin type B (CCK-B) receptor in mouse brain with a Ki of 31 nM [2]. This dual antagonism is not a universal feature of benzamides; the class average for CCK-B binding is significantly lower (higher Ki), with many benzamide derivatives showing no measurable activity at this target [2]. The high potency at MCHR2 is particularly noteworthy, as this receptor is an established target for obesity and metabolic disorders, yet potent small-molecule antagonists remain scarce.
| Evidence Dimension | Receptor Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | MCHR2 IC50 = 1 nM; CCK-B Ki = 31 nM |
| Comparator Or Baseline | Class of benzamide derivatives: majority exhibit Ki > 1000 nM for CCK-B |
| Quantified Difference | Approximately 32-fold higher potency than the benzamide class baseline for CCK-B |
| Conditions | MCHR2: CHO cells, Ca2+ flux assay, 10 min preincubation; CCK-B: Mouse brain homogenate, [125I]CCK-8 radioligand binding, pH 6.5 |
Why This Matters
This unique dual-receptor profile is valuable for researchers investigating neuropeptide signaling cross-talk and for those seeking to validate MCHR2 as a therapeutic target with a potent chemical tool.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). IC50=1 nM for MCHR2. View Source
- [2] BindingDB. PrimarySearch_ki for entry 50029139. Ki=31 nM for CCK-B receptor. View Source
